(1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-5-10(15(2)14-8)11(17)16-6-9(7-16)18-12-13-3-4-19-12/h3-5,9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWMSAHDTXCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with an azetidine derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole intermediates with an azetidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimalarial and antileishmanial agent . Further research is needed to fully understand its efficacy and safety profile.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Electronic Comparisons
- Pyrazole vs. Tetrazole/Triazole : The target compound’s pyrazole ring provides aromaticity and hydrogen-bonding capability, whereas tetrazole derivatives (e.g., ) offer increased polarity and metabolic stability due to the additional nitrogen atom. Triazole-containing analogs (e.g., ) may exhibit stronger π-π stacking interactions.
- Azetidine vs.
- Thiazole vs. Benzothiazole/Thiophene : The thiazole substituent in the target compound is less lipophilic than benzothiazole derivatives () but may offer better electronic modulation than thiophene-based analogs ().
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews various studies focusing on its synthesis, characterization, and biological effects, particularly in the context of anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent coupling with thiazole derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of compounds related to pyrazoles were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported that a related pyrazole compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been investigated. A study indicated that certain pyrazole-based compounds displayed significant antifungal activity against several phytopathogenic fungi. The mechanism of action often involves disruption of cellular integrity, leading to cell lysis .
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. For example, docking studies suggest that these compounds can form hydrogen bonds with critical amino acids in target proteins, enhancing their efficacy .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | C6 glioma | 5.13 | Induces apoptosis |
| Study 2 | MCF-7 breast cancer | Varies | Synergistic effect with doxorubicin |
| Study 3 | Various fungi | Moderate to excellent | Disruption of cell membrane |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
